

Application Notes and Protocols for Sterically Hindered Biaryl Ligands in Asymmetric Synthesis

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Compound of Interest

Compound Name: *Bimesityl*

Cat. No.: *B1605842*

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Introduction

Axially chiral biaryl ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The stereochemical outcome of many catalytic reactions is profoundly influenced by the steric and electronic properties of these ligands. Sterically hindered biaryl scaffolds, in particular, can create a well-defined and constrained chiral environment around the metal center, leading to high levels of enantioselectivity.

While the term "**bimesityl** derivatives" specifically refers to ligands based on the 2,2',6,6'-tetramethyl-1,1'-biphenyl backbone, detailed and specific applications of this exact scaffold in asymmetric synthesis are not extensively documented in publicly available literature. However, the principles of using sterically demanding biaryl ligands are well-established. This document will focus on a closely related and well-documented example, 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP), to illustrate the application and protocols for this class of ligands. BIPHEMP, with its methyl groups in the ortho positions, provides significant steric hindrance that dictates the stereochemical course of reactions. These application notes will provide insight into the use of such ligands in asymmetric hydrogenation, a fundamental transformation in organic synthesis.

Data Presentation

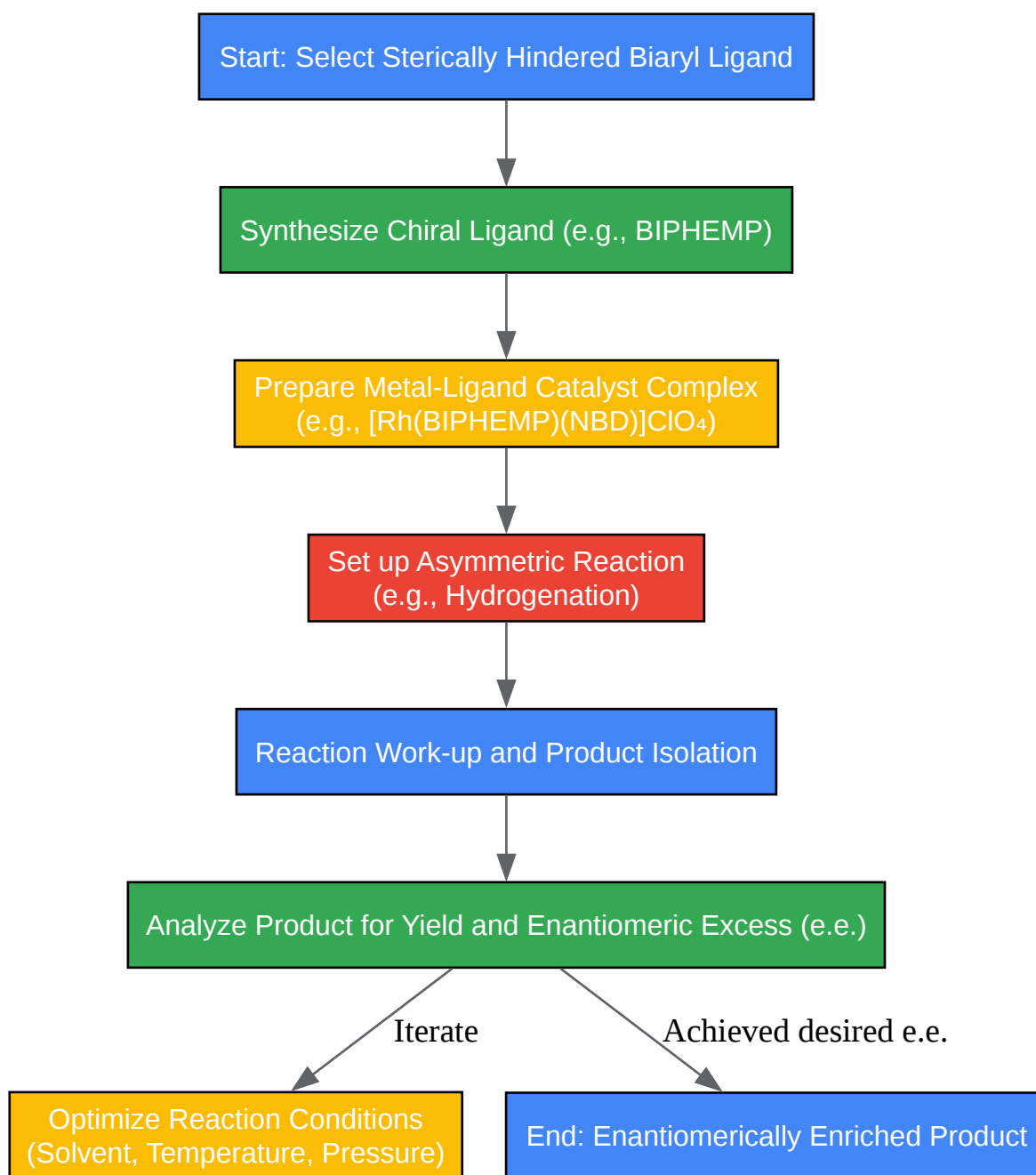
The following table summarizes the performance of the chiral bisphosphine ligand BIPHEMP in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)- α -benzamidocinnamate. For comparison, data for the widely used ligand BINAP under similar conditions is also presented. This allows for a direct assessment of the effect of the ligand structure on catalytic activity and enantioselectivity.

Ligand	Catalyst	Substrate	Product	Yield (%)	e.e. (%)	Ref.
BIPHEMP	[Rh(BIPHEMP)(NBD)]ClO ₄	Methyl (Z)- α -benzamido cinnamate	Methyl N-benzoyl-phenylalaninate	100	85	[1]
BINAP	[Rh(BINAP)(NBD)]ClO ₄	Methyl (Z)- α -benzamido cinnamate	Methyl N-benzoyl-phenylalaninate	100	95	[1]

NBD = Norbornadiene

Mandatory Visualization

Caption: Structure of the BIPHEMP ligand and its rhodium catalyst.



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Caption: General workflow for asymmetric synthesis using chiral biaryl ligands.

Experimental Protocols

Synthesis of (S)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl

This protocol describes a key step in the synthesis of the BIPHEMP ligand.

Materials:

- 2-Iodo-3-aminotoluene
- Isoamyl nitrite
- Diiodomethane
- Copper powder
- Dry toluene
- Hydrochloric acid (conc.)
- Sodium sulfite
- Diethyl ether
- Magnesium sulfate

Procedure:

- A solution of 2-iodo-3-aminotoluene in dry toluene is diazotized with isoamyl nitrite.
- The resulting diazonium salt solution is added to a stirred suspension of copper powder in diiodomethane.
- The reaction mixture is heated and stirred, followed by cooling and filtration.
- The filtrate is washed with hydrochloric acid, water, and sodium sulfite solution.
- The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by chromatography to yield (S)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl.

Synthesis of (S)-(-)-2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP)[1]

Materials:

- (S)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
- n-Butyllithium (in hexane)
- Chlorodiphenylphosphine
- Dry diethyl ether

Procedure:

- A solution of (S)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl in dry diethyl ether is cooled in an ice bath.
- n-Butyllithium is added dropwise, and the mixture is stirred.
- A solution of chlorodiphenylphosphine in dry diethyl ether is added, and the reaction mixture is allowed to warm to room temperature and then refluxed.
- After cooling, the reaction is quenched with water.
- The organic layer is separated, washed with brine, and dried over magnesium sulfate.
- The solvent is evaporated, and the crude product is recrystallized to give pure (S)-(-)-BIPHEMP.

General Protocol for Asymmetric Hydrogenation of Methyl (Z)- α -benzamidocinnamate[1]

Materials:

- [Rh(BIPHEMP)(NBD)]ClO₄ (catalyst)
- Methyl (Z)- α -benzamidocinnamate (substrate)
- Methanol (solvent)

- Hydrogen gas

Procedure:

- The rhodium catalyst and the substrate are placed in a high-pressure autoclave.
- The autoclave is flushed with argon, and deoxygenated methanol is added.
- The system is then pressurized with hydrogen gas to the desired pressure.
- The reaction mixture is stirred at a specified temperature for the required time.
- After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
- The conversion and enantiomeric excess of the product, methyl N-benzoyl-phenylalaninate, are determined by chiral HPLC or GC analysis.

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References

- 1. scispace.com [scispace.com]
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